[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride
Overview
Description
“[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride” is a chemical compound with the CAS Number: 1396785-03-7 . It has a molecular weight of 273.2 and its IUPAC name is 4-(3,4-dihydro-2(1H)-isoquinolinyl)-2-butyn-1-amine dihydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2.2ClH/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15;;/h1-2,5-6H,7-11,14H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
Antitubercular Activity
One area of application for isoquinoline derivatives, a category to which the compound may relate, involves their evaluation for antitubercular activity. The modification of isoniazid (INH) structures, including various isoquinoline derivatives, demonstrated significant in vitro anti-tubercular activity against strains of M. tuberculosis. This suggests a potential pathway for developing new anti-tuberculosis compounds based on isoquinoline structures (Asif, 2014).
Neuroprotective and Antidepressant-Like Activity
Another significant application is in neuroprotective and antidepressant-like activities. The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which shares a structural resemblance to the queried compound, demonstrates neuroprotective, antiaddictive, and antidepressant properties in animal models. This indicates its potential for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Therapeutic Applications and Drug Discovery
Isoquinoline derivatives have been explored for their therapeutic applications across various diseases, including cancer and central nervous system disorders. Their role as "privileged scaffolds" in drug discovery, especially in anticancer and neuroprotective drugs, highlights the broad pharmacological significance of these compounds. For example, tetrahydroisoquinolines exhibit diverse biological functions and have been patented for their therapeutic activities, suggesting a rich area for developing novel drugs (Singh & Shah, 2017).
Pharmacological Importance
The comprehensive review of the pharmacological importance of isoquinoline derivatives for treating a wide range of diseases, including anti-fungal, anti-Parkinsonism, anti-tumour, and anti-malarial, among others, underscores the versatility of these compounds in modern therapeutics. This knowledge aids in the rational design of new leads for pharmacotherapeutic applications, underscoring the compound's potential as a base for developing low-molecular-weight inhibitors (Danao et al., 2021).
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-yn-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.2ClH/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15;;/h1-2,5-6H,7-11,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFJJQINPHVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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